
N,N-dimethyl-2-nitro-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-dimethyl-2-nitro-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)aniline, also known as DPA, is a fluorescent probe that is widely used in scientific research for detecting and measuring the concentration of reactive oxygen species (ROS) in biological systems. DPA is a highly sensitive and specific probe that has been used in a variety of applications, including the study of oxidative stress, cellular signaling, and disease pathology.
作用機序
N,N-dimethyl-2-nitro-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)aniline works by reacting with ROS to produce a fluorescent signal that can be detected using specialized equipment. The fluorescence signal is proportional to the concentration of ROS in the sample, allowing researchers to measure changes in ROS levels over time. This compound is highly specific for ROS and does not react with other molecules in biological systems, making it a valuable tool for studying oxidative stress.
Biochemical and Physiological Effects:
This compound has no known biochemical or physiological effects on cells or tissues. It is a non-toxic probe that is widely used in scientific research without any adverse effects.
実験室実験の利点と制限
The main advantage of N,N-dimethyl-2-nitro-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)aniline is its high sensitivity and specificity for ROS. It is a valuable tool for studying oxidative stress and disease pathology in a variety of biological systems. However, this compound has some limitations, including the need for specialized equipment and expertise to synthesize and use the probe. Additionally, this compound is not suitable for use in live cells or tissues, as it requires cell lysis to measure ROS levels.
将来の方向性
There are several future directions for research involving N,N-dimethyl-2-nitro-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)aniline, including the development of new probes with improved sensitivity and specificity for ROS. Additionally, researchers are exploring the use of this compound in new applications, such as the study of aging and neurodegenerative diseases. Finally, there is a need for more research on the potential applications of this compound in clinical settings, including the diagnosis and treatment of diseases associated with oxidative stress.
合成法
The synthesis of N,N-dimethyl-2-nitro-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)aniline involves several steps, including the reaction of p-tolyl hydrazine with ethyl acetoacetate to form 3-(p-tolyl)-1,2,4-oxadiazole. This compound is then reacted with 4-dimethylamino-2-nitrobenzaldehyde to form this compound. The synthesis of this compound is a complex process that requires specialized equipment and expertise.
科学的研究の応用
N,N-dimethyl-2-nitro-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)aniline has been used extensively in scientific research to study the role of ROS in various biological processes. ROS are highly reactive molecules that can cause damage to cellular components, including DNA, proteins, and lipids. By measuring the concentration of ROS in cells and tissues, researchers can gain insights into the mechanisms underlying oxidative stress and disease pathology.
特性
IUPAC Name |
N,N-dimethyl-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3/c1-11-4-6-12(7-5-11)16-18-17(24-19-16)13-8-9-14(20(2)3)15(10-13)21(22)23/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXKZKDRJWNMWBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=C(C=C3)N(C)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


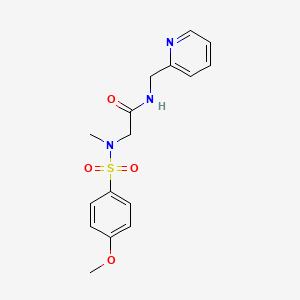
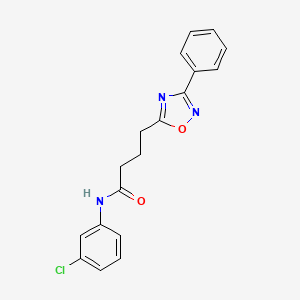
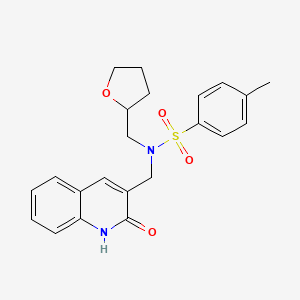
![7-(1-hydroxypropyl)-8-methylindolizino[1,2-b]quinolin-9(11H)-one (R,S-Mappicine)](/img/structure/B7703413.png)
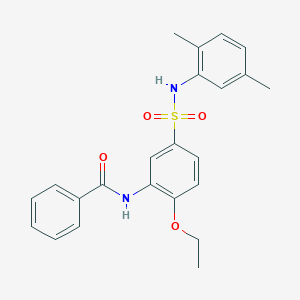
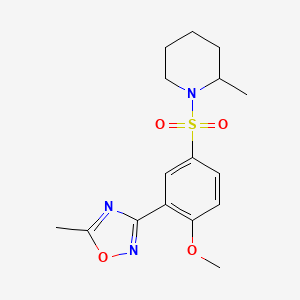
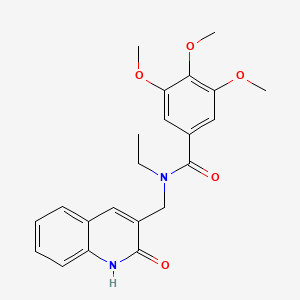
![N-(3-chloro-4-methylphenyl)-3-(2,5-dimethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7703456.png)
![methyl 2-[1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-amido]benzoate](/img/structure/B7703479.png)
![4-[[2-[(4-Chlorophenyl)methyl-methylsulfonylamino]acetyl]amino]benzamide](/img/structure/B7703485.png)
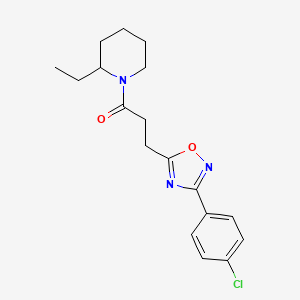
![4-chloro-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7703499.png)
![N-(4-methoxyphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7703506.png)